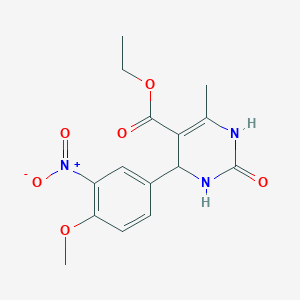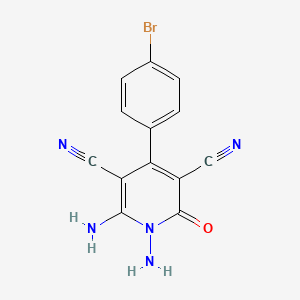![molecular formula C16H13NO2S B4892778 2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4892778.png)
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one, also known as MTMTMO, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one inhibits the activity of tyrosinase and acetylcholinesterase by binding to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. 2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one also has antioxidant and anti-inflammatory properties, which are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the inhibition of tyrosinase and acetylcholinesterase, antioxidant and anti-inflammatory properties, and the ability to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects, making it a promising candidate for further investigation in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its ability to inhibit the activity of enzymes and its antioxidant and anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its mechanism of action.
将来の方向性
There are several future directions for research on 2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one, including further investigation into its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use as an anti-cancer agent. Other future directions include the development of more efficient synthesis methods and the investigation of its potential use in the field of dermatology.
合成法
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 4-methylbenzaldehyde with 3-methyl-2-thiophenecarboxaldehyde in the presence of a base, followed by the addition of an isocyanate and cyclization to form the oxazolone ring. Other methods include the reaction of 4-methylbenzaldehyde with 3-methylthiophene-2-carboxylic acid, followed by the addition of an isocyanate and cyclization.
科学的研究の応用
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one has been investigated for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in the fields of dermatology and neurology.
特性
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-3-5-12(6-4-10)15-17-13(16(18)19-15)9-14-11(2)7-8-20-14/h3-9H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRFLUPZKHBHEE-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CS3)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CS3)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)

![{4-(2-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4892719.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)
![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)
![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)

![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![4-ethoxy-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4892791.png)